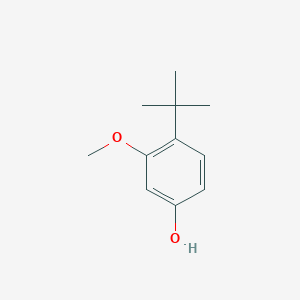
4-Tert-butyl-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-methoxyphenol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
Antioxidant in Food and Feed
4-Tert-butyl-3-methoxyphenol is widely used as an antioxidant in the food industry to prevent oxidative degradation. It is effective in stabilizing oils and fats, thereby extending the shelf life of food products. Additionally, it serves as a preservative in animal feed, ensuring the nutritional quality is maintained over time .
Cosmetics and Personal Care Products
In cosmetics, this compound acts as a stabilizer and antioxidant, protecting formulations from oxidative damage. Its inclusion helps maintain product efficacy and safety by preventing rancidity and degradation of active ingredients .
Rubber and Plastics
The compound is also utilized in the rubber industry to enhance the durability and longevity of rubber products. It prevents oxidative degradation during processing and end-use, contributing to improved performance characteristics .
Environmental Applications
Biodegradation Studies
Research has shown that certain bacterial strains can utilize this compound as a sole carbon source, indicating its potential for bioremediation applications. For instance, Sphingobium fuliginis strains have demonstrated the ability to degrade this compound effectively, suggesting its use in environmental cleanup efforts .
Case Study 1: Food Preservation
A study evaluated the effectiveness of this compound in extending the shelf life of fried foods. The results indicated that incorporating this antioxidant significantly reduced lipid oxidation compared to control samples without it. The treated samples maintained sensory qualities over a longer period, demonstrating its practical application in food technology.
Case Study 2: Cosmetic Stability
In a formulation stability study for skincare products, this compound was added to creams containing unsaturated oils. The findings revealed that products with this antioxidant exhibited lower levels of peroxide formation over time compared to those without it, highlighting its role in enhancing product stability .
Análisis De Reacciones Químicas
Autoxidation and Radical-Mediated Reactions
Autoxidation of alkyl-methoxyphenols often leads to dimerization or quinone formation. For example:
-
Ortho-coupled diol formation : Analogous to 4-methoxy-2-t-butylphenol, which undergoes autoxidation to form an ortho-coupled diol intermediate. This diol further oxidizes to a dibenzofuran-quinone derivative under prolonged aerobic conditions .
-
Quinone methide intermediates : Radical scavenging activity of tert-butyl-methoxyphenols generates phenoxy radicals that stabilize via resonance. These intermediates may form bioactive quinone methides, as observed in BHA (2-tert-butyl-4-methoxyphenol) .
Key parameters influencing autoxidation :
Enzymatic Oxidation
In biological systems, peroxidases catalyze oxidation reactions:
-
Horseradish peroxidase (HRP) : Oxidizes 3-tert-butyl-4-hydroxyanisole (a structural analog) to 2-tert-butyl-p-benzoquinone (TBQ) and 2,3-epoxy-5-tert-butyl-1,4-benzoquinone in the presence of H₂O₂ .
-
Metabolic pathways : Similar compounds undergo demethylation of the methoxy group, forming hydroquinones, which are further oxidized to quinones .
Reaction products observed in enzymatic studies :
| Substrate | Enzyme | Major Product | Minor Product |
|---|---|---|---|
| 3-BHA | HRP | TBQ (70%) | TBQ-epoxide (15%) |
Photocatalytic Degradation
Fe-doped TiO₂ nanoparticles degrade phenolic compounds via hydroxyl radical (- OH) attack:
-
Mineralization pathway : 4-tert-butylphenol derivatives are oxidized to CO₂ and H₂O, with intermediates like acetic and formic acid .
-
Kinetics : Follows pseudo-second-order kinetics (k2=0.012L mg−1min−1) under UV irradiation .
Degradation efficiency :
| Catalyst | 4-t-BP Removal | TOC Removal |
|---|---|---|
| TiO₂ | 97% | 73% |
| 4% Fe/TiO₂ | 93% | 61% |
Radical-Scavenging Activity
The antioxidant activity of tert-butyl-methoxyphenols involves hydrogen atom transfer (HAT):
-
Inhibition rate constants : For peroxy (PhCOO- ) and alkyl (R- ) radicals, kinh values for BHA and its dimer are comparable (~1.2 × 10⁴ M⁻¹s⁻¹) .
-
Synergistic effects : Combining BHA with BHT enhances anti-inflammatory activity by suppressing Cox2 and Tnfa gene expression .
Theoretical parameters (DFT calculations) :
| Compound | BDE (kcal/mol) | Electrophilicity Index |
|---|---|---|
| BHA | 78.3 | 1.45 |
| BHA dimer | 85.6 | 1.82 |
Epoxidation and Rearrangement
Autoxidation of di-tert-butyl-methoxyphenols can yield epoxides:
-
Epoxide formation : 4-methoxy-2,5-di-t-butylphenol forms mono- and diepoxides under aerobic conditions .
-
Reactivity with nucleophiles : Epoxides react with HCl or HBr to form halohydrins, confirming their structural assignment .
Critical Considerations
Propiedades
Número CAS |
19545-76-7 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-tert-butyl-3-methoxyphenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3 |
Clave InChI |
HLRRPPJCSHECRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














